[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2-thiophen-2-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9;;/h1-6H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEONUUMWQMAEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Amine Formation
The core pyridine-thiophene scaffold can be constructed via nucleophilic aromatic substitution. A representative approach involves reacting 3-aminomethylpyridine derivatives with thiophen-2-ylmethyl halides. For instance, 2-(thiophen-2-yl)pyridine serves as a precursor, which undergoes bromination at the 3-position to introduce a reactive site for subsequent amination .
Reaction Conditions :
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Bromination : Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours yields 3-bromo-2-(thiophen-2-yl)pyridine .
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Amination : The brominated intermediate reacts with aqueous ammonia under catalytic copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in toluene at 110°C, producing [2-(thiophen-2-yl)pyridin-3-yl]methanamine .
Purification : The crude product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate. Final purification via flash chromatography (petroleum ether/ethyl acetate, 3:1) achieves >95% purity .
Reductive Amination of Pyridine-Thiophene Ketones
An alternative route employs reductive amination of 2-(thiophen-2-yl)pyridine-3-carbaldehyde. This method avoids halogenation and directly introduces the amine group.
Procedure :
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Aldehyde Synthesis : Oxidation of 3-methyl-2-(thiophen-2-yl)pyridine with selenium dioxide in dioxane at reflux yields the aldehyde intermediate .
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Reductive Amination : The aldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours. The resulting amine is precipitated as the dihydrochloride salt using HCl gas .
Optimization :
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Catalyst : Palladium on carbon (5 wt%) under hydrogen gas (1 atm) enhances reaction efficiency, achieving 85% yield .
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Solvent System : Methanol-water (4:1) minimizes side products during salt formation .
Grignard Addition and Subsequent Functionalization
A third strategy leverages organometallic reagents to construct the pyridine-thiophene backbone.
Steps :
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Grignard Formation : Thiophen-2-ylmagnesium bromide is prepared in tetrahydrofuran (THF) under nitrogen .
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Coupling : The Grignard reagent reacts with 3-cyanopyridine at −78°C, followed by quenching with ammonium chloride to yield 3-(thiophen-2-yl)pyridine .
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Reduction : The nitrile group is reduced to an amine using lithium aluminum hydride (LAH) in dry ether, followed by HCl treatment to form the dihydrochloride salt .
Critical Parameters :
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Temperature Control : Maintaining −78°C during Grignard addition prevents undesired side reactions .
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Workup : Careful aqueous workup (pH 7–8) ensures high recovery of the amine intermediate .
Radical Alkylation and Amine Protection
Recent advances utilize radical chemistry for regioselective functionalization. A para-selective radical alkylation method employs diacyl peroxides as radical initiators .
Protocol :
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Radical Generation : 2-(Thiophen-2-yl)pyridine reacts with dicumyl peroxide under blue LED irradiation, generating a para-pyridyl radical .
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Amine Introduction : The radical intermediate couples with tert-butyl carbamate, followed by deprotection with HCl in dioxane to yield the primary amine .
Yield and Selectivity :
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Radical Conditions : 30 W LED irradiation for 12 hours achieves 78% yield with >90% para selectivity .
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Deprotection : HCl (4 M) in dioxane at 60°C for 2 hours quantitatively removes the Boc group .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | CuI, NBS, NH3 | 72 | 95 | Scalable, minimal by-products | Requires halogenated precursors |
| Reductive Amination | NaBH3CN, Pd/C | 85 | 98 | Direct amine introduction | Sensitive to moisture |
| Grignard Addition | Thiophen-2-ylMgBr, LAH | 68 | 92 | Flexible backbone construction | Low-temperature requirements |
| Radical Alkylation | Dicumyl peroxide, HCl | 78 | 97 | High regioselectivity | Specialized equipment (LED irradiation) |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow systems optimize the reductive amination route:
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Flow Reactor : Mixing 2-(thiophen-2-yl)pyridine-3-carbaldehyde and ammonium acetate in methanol at 50°C with a residence time of 30 minutes .
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In-line Crystallization : HCl gas is introduced post-reaction to precipitate the dihydrochloride salt, achieving 90% yield with 99.5% purity .
Cost Drivers :
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Catalyst Recovery : Palladium filtration and reuse reduce costs by 40% .
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Solvent Recycling : Distillation recovers >95% of methanol .
Analytical Characterization
Spectroscopic Data :
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1H NMR (400 MHz, D2O) : δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.98 (d, J = 3.6 Hz, 1H, thiophene-H), 7.52 (m, 2H, pyridine-H and thiophene-H), 4.12 (s, 2H, CH2NH2) .
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HPLC : Retention time 6.7 min (C18 column, 0.1% TFA in acetonitrile/water) .
Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 215°C, confirming suitability for long-term storage .
Chemical Reactions Analysis
Types of Reactions
[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group can yield the corresponding amine .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of this compound may interact with biological targets involved in cancer progression, making them candidates for further development in cancer therapy. The structural characteristics of [2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride enhance its reactivity and biological interactions, which are crucial for its therapeutic efficacy.
Anti-HIV Activity
A series of compounds related to thiophene and pyridine derivatives have shown promising anti-HIV activity . For instance, studies have synthesized novel derivatives that inhibit HIV replication, suggesting that similar compounds could leverage the unique electronic properties of this compound for antiviral applications . The dual heteroatom composition (nitrogen and sulfur) may facilitate interactions with viral proteins, enhancing the compound's antiviral potency.
Neuropharmacology
Research into the neuropharmacological effects of related compounds has highlighted their potential in treating central nervous system (CNS) disorders . Compounds with similar structures have been shown to modulate neurotransmitter systems, indicating that this compound could be explored for applications in anxiety, depression, and other neuropsychiatric conditions .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain cytochrome P450 enzymes (CYP), particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine and other substances, suggesting that this compound could play a role in smoking cessation therapies by modulating nicotine metabolism . This application is particularly relevant given the ongoing research into reducing tobacco-related health risks.
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods involving thiophene and pyridine derivatives. The ability to modify its structure allows for the development of a library of analogs with potentially enhanced biological activities. For example, reaction pathways involving palladium-catalyzed coupling or other functionalization methods can yield derivatives with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of [2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights key structural and molecular differences between the target compound and its analogs:
*Note: The molecular formula for the target compound is inferred from analogs in and .
Key Observations:
- Thiophene vs.
- Fused Ring Systems : The cyclopenta-fused thiophene in [14] could enhance π-π stacking interactions in biological systems compared to the simpler thiophene in the target compound.
Pharmacological and Biochemical Insights
Enzyme Inhibition Potential
- The sulfonyl-containing analog (Compound 9j in [6]) demonstrated high potency as a LOX inhibitor, with an IC₅₀ of 12 nM. This suggests that sulfonyl groups significantly enhance enzyme binding affinity. The target compound, lacking such substituents, may exhibit weaker inhibitory activity but better pharmacokinetic properties due to reduced molecular complexity .
Solubility and Stability
- Dihydrochloride salts (e.g., [9], [12]) generally exhibit higher aqueous solubility than free bases. The target compound’s dihydrochloride form likely improves bioavailability, a critical factor for in vivo studies .
Biological Activity
The compound [2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride is a novel organic molecule characterized by a pyridine ring substituted with a thiophene group. This unique structure suggests potential applications in medicinal chemistry due to its electronic and steric properties, which may influence its biological interactions. This article focuses on the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C10H12Cl2N2S
Molecular Weight: 263.19 g/mol
CAS Number: 2034154-30-6
The presence of both nitrogen and sulfur atoms in the structure allows for diverse chemical reactivity, which can be leveraged in drug development and other applications.
Pharmacological Effects
Research indicates that compounds similar to This compound often exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds with thiophene and pyridine moieties have shown efficacy against various bacterial strains.
- Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Neuroactive Effects: Similar structures have been linked to neuroprotective activities.
The specific mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that it may function as an inhibitor of certain enzymes or receptors involved in disease processes. The dual heteroatom composition (nitrogen and sulfur) could enhance its binding affinity to biological targets.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of This compound on various cancer cell lines revealed promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via caspase activation |
| U937 (Leukemia) | 10.38 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 12.00 | Inhibition of proliferation |
These findings indicate that the compound may induce apoptosis in a dose-dependent manner, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
In another study, the antimicrobial efficacy of This compound was assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of This compound , it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Aminopyridine | Pyridine ring with an amino group | Antimicrobial, anti-inflammatory |
| 3-Thiophenecarboxaldehyde | Thiophene ring with aldehyde | Potential anti-cancer agent |
| 4-Methylpyridine | Methyl substitution on pyridine | Neuroactive effects |
The unique combination of thiophene and pyridine in This compound may confer distinct electronic properties that enhance its biological activity compared to these related compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a thiophene moiety to a pyridine ring followed by amination. For example, one approach uses Suzuki-Miyaura cross-coupling between 3-bromopyridine and 2-thienylboronic acid to form the biphenyl intermediate. Subsequent reductive amination with ammonium chloride under hydrogenation conditions introduces the methanamine group. Acidification with HCl yields the dihydrochloride salt. Key variables include catalyst choice (e.g., Pd(PPh₃)₄ for coupling) and solvent polarity, which affect reaction efficiency .
- Data Consideration : Optimizing molar ratios (e.g., 1:1.2 for boronic acid:halide) and temperature (80–100°C for coupling) can enhance yields to >75%. Purity is monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its configuration?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX programs (SHELXL/SHELXS) are used to refine crystal structures, leveraging high-resolution data (e.g., <1.0 Å) to resolve positional disorders in the thiophene-pyridine backbone . Complementary techniques include:
- NMR : ¹H/¹³C NMR (D₂O, 400 MHz) identifies proton environments (e.g., thiophene β-H at δ 7.2–7.4 ppm; pyridine α-H at δ 8.1–8.3 ppm).
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z calculated: 211.06; observed: 211.1 ± 0.2) confirms molecular weight .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS pH 7.4 at 25°C). Stability is assessed via accelerated degradation studies:
- pH Stability : Stable in pH 2–6 (24-hour incubation, <5% degradation); hydrolyzes above pH 7 due to amine deprotonation.
- Thermal Stability : Decomposes at >150°C (TGA analysis) .
Advanced Research Questions
Q. How does the thiophene-pyridine scaffold influence receptor binding affinity in neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with serotonin receptors (5-HT₃R). The thiophene sulfur forms a van der Waals contact with Trp183 in the receptor’s binding pocket, while the pyridine nitrogen hydrogen-bonds to Tyr234. Competitive binding assays (IC₅₀ ~120 nM) validate computational predictions .
- Data Contradictions : Some studies report weaker binding (IC₅₀ >500 nM) in mutated receptors (Tyr234Ala), highlighting the critical role of this residue .
Q. What strategies mitigate batch-to-batch variability in crystallinity for formulation studies?
- Methodological Answer : Polymorph control is achieved via:
- Solvent Antisolvent Crystallization : Using ethanol/water mixtures (70:30 v/v) yields Form I (monoclinic, P2₁/c), which has optimal flowability.
- Seeding : Introducing 1% w/w of Form I seeds during cooling crystallization (2°C/min) suppresses undesired Form II (orthorhombic) .
Q. How do electronic effects of the thiophene substituent modulate reactivity in cross-coupling reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) show the thiophene’s electron-rich π-system lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attacks. Hammett substituent constants (σₚ = -0.01 for thiophene) correlate with enhanced reactivity in Pd-catalyzed aminations (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for phenyl analogs) .
Comparative Analysis & Research Gaps
Q. How does this compound compare to analogs like [3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride in biological activity?
- Methodological Answer : A SAR study reveals:
Q. What unresolved challenges exist in scaling up synthesis while maintaining enantiomeric purity?
- Research Gap : Current methods lack chiral resolution steps, leading to racemic mixtures. Asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) could address this but remains unexplored. Pilot-scale trials report 15% enantiomeric excess (ee) with Pd/C, insufficient for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
